

# Theoretical and Computational Deep Dive into Tetrabromomethane (CBr<sub>4</sub>)

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## Compound of Interest

Compound Name: Carbon tetrabromide

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A Technical Guide for Researchers and Drug Development Professionals

Tetrabromomethane, or **carbon tetrabromide** (CBr<sub>4</sub>), is a perhalogenated organic compound that serves as a valuable reagent in organic synthesis and as a subject of fundamental chemical research. Its highly symmetric tetrahedral structure and the presence of heavy bromine atoms give rise to interesting electronic and dynamic properties. This technical guide provides an in-depth analysis of CBr<sub>4</sub> through the lens of theoretical studies and computational modeling, offering insights into its molecular structure, electronic properties, vibrational dynamics, and photodissociation pathways.

## Molecular Structure and Geometry

**Carbon tetrabromide** adopts a tetrahedral geometry, belonging to the T<sub>d</sub> point group. The central carbon atom is sp<sup>3</sup> hybridized, forming four equivalent single bonds with the bromine atoms. This high degree of symmetry results in a nonpolar molecule with a zero dipole moment.

## Data Presentation: Structural Parameters

The structural parameters of CBr<sub>4</sub> have been determined through both experimental techniques, such as gas-phase electron diffraction, and a variety of computational methods. A summary of these findings is presented below.

Parameter	Experimental Value	Computational Value	Method/Basis Set
C-Br Bond Length (Å)	1.942[1]	1.925[2]	SF-X2C-1e
Br-C-Br Bond Angle (°)	109.471[1]	109.47	B3LYP/6-311+G(d)

## Electronic Properties

The electronic structure of CBr<sub>4</sub> is crucial for understanding its reactivity and spectroscopic behavior. Computational chemistry provides valuable insights into its molecular orbitals, ionization potential, electron affinity, and electronic transitions.

### Data Presentation: Electronic Properties

Property	Experimental Value (eV)	Computational Value (eV)	Method/Basis Set
Ionization Potential	10.310[1]	-	-
Electron Affinity	2.060[1]	-	-
Direct Band Gap	-	3.28	GGA/DFT
HOMO Energy	-	-8.98 (for a similar cannabinoid)	B3LYP/6-311+G(d)[3]
LUMO Energy	-	0.19 (for a similar cannabinoid)	B3LYP/6-311+G(d)[3]
HOMO-LUMO Gap	-	9.17 (for a similar cannabinoid)	B3LYP/6-311+G(d)[3]

## Vibrational Analysis

The vibrational modes of CBr<sub>4</sub> have been investigated through infrared and Raman spectroscopy, complemented by computational frequency calculations. Due to its high symmetry, CBr<sub>4</sub> has four fundamental vibrational modes: a non-degenerate symmetric C-Br

stretching mode (A1), a doubly degenerate bending mode (E), and two triply degenerate modes (F2).

## Data Presentation: Vibrational Frequencies

Vibrational Mode	Symmetry	Experimental Frequency (cm <sup>-1</sup> )	Calculated Frequency (cm <sup>-1</sup> )	Method/Basis Set
Symmetric C-Br Stretch	A1	267[2][4]	282[2]	SF-X2C-1e
C-Br Bending	E	125[5]	-	-
Asymmetric C-Br Stretch	F2	673	-	-
C-Br Bending	F2	184[5]	-	-

## Photodissociation Dynamics

The photochemistry of CBr<sub>4</sub> is of significant interest, particularly its decomposition upon UV irradiation. Experimental and theoretical studies have elucidated the primary dissociation channels, which involve the cleavage of a C-Br bond.

Upon excitation with UV light, typically around 266 nm, the CBr<sub>4</sub> molecule undergoes dissociation. The primary photochemical process is the homolytic cleavage of a carbon-bromine bond, yielding a tribromomethyl radical (•CBr<sub>3</sub>) and a bromine atom (•Br).[6]

Primary Photodissociation Channel:  $\text{CBr}_4 + h\nu \rightarrow \bullet\text{CBr}_3 + \bullet\text{Br}$

Following this initial step, a cascade of secondary reactions can occur, including the recombination of radicals and further decomposition of intermediates.[6]

## Experimental and Computational Protocols

### Experimental Protocol: Photodissociation of CBr<sub>4</sub> in Methanol

A common experimental setup to study the photodissociation of CBr<sub>4</sub> involves time-resolved X-ray diffraction.<sup>[6]</sup>

- **Sample Preparation:** A solution of CBr<sub>4</sub> in methanol is prepared.
- **Excitation:** The sample is excited by an ultraviolet optical pulse at 266 nm with a pulse duration of approximately 2 picoseconds.<sup>[6]</sup>
- **Probing:** The ensuing molecular dynamics are monitored by time-delayed X-ray pulses with a duration of 100 picoseconds.<sup>[6]</sup>
- **Data Acquisition:** Time-resolved diffraction patterns are collected at various time delays between the pump and probe pulses.
- **Analysis:** The diffraction patterns are analyzed to identify transient species and determine their structures and populations over time.

## Computational Protocol: DFT Calculations of CBr<sub>4</sub>

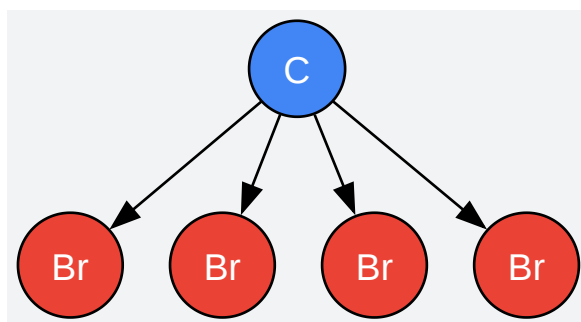
Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules like CBr<sub>4</sub>. A typical protocol is as follows:

- **Software:** A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is used.
- **Method:** The B3LYP hybrid functional is a common choice that provides a good balance of accuracy and computational cost for many organic molecules.<sup>[7][8]</sup>
- **Basis Set:** The 6-311++G(d,p) basis set is often employed, which includes diffuse functions and polarization functions on both carbon and bromine atoms to accurately describe the electron distribution.<sup>[7][8]</sup>
- **Calculation Types:**
  - **Geometry Optimization:** To find the minimum energy structure and determine bond lengths and angles.

- Frequency Calculation: To obtain the vibrational frequencies and characterize the nature of the stationary point (minimum or transition state).
- Electronic Properties: To calculate HOMO and LUMO energies, ionization potential, and electron affinity.

## Visualizations

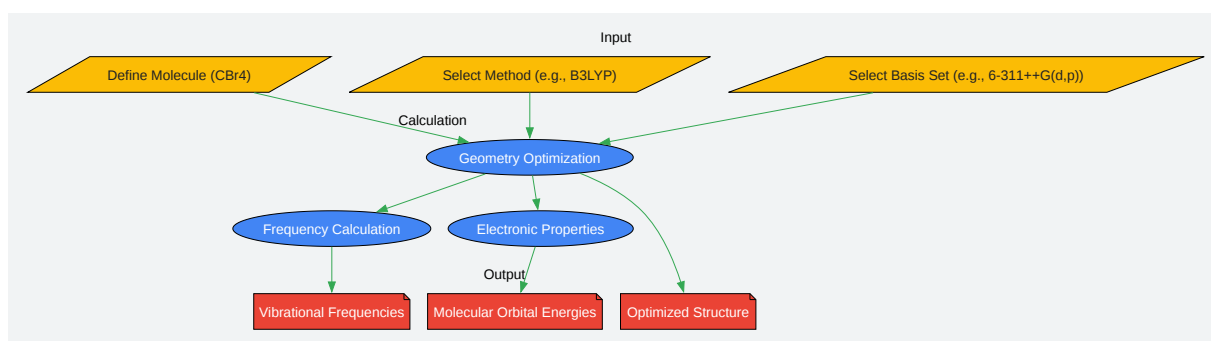
### Molecular Structure of CBr<sub>4</sub>



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Caption: Tetrahedral molecular structure of CBr<sub>4</sub>.

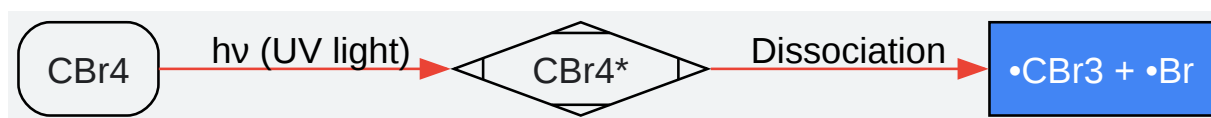
## General Computational Workflow



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Caption: A general workflow for computational modeling of CBr<sub>4</sub>.

## Simplified Photodissociation Pathway



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Caption: Simplified primary photodissociation pathway of CBr<sub>4</sub>.

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